![molecular formula C16H15NO4 B586684 rac 1-Hydroxy Ketorolac Methyl Ester-d3 CAS No. 1794752-29-6](/img/new.no-structure.jpg)
rac 1-Hydroxy Ketorolac Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Hydroxy Ketorolac Methyl Ester-d3: is a deuterated derivative of rac 1-Hydroxy Ketorolac Methyl Ester. It is a labeled analogue used primarily in scientific research. The compound has a molecular formula of C16H12D3NO4 and a molecular weight of 288.31 . It is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Pharmacokinetic Studies
Stable isotopes like rac 1-Hydroxy Ketorolac Methyl Ester-d3 are crucial in pharmacokinetic studies. They allow researchers to track the metabolism and distribution of the drug within biological systems without altering its chemical behavior. This capability is essential for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy.
Key Applications:
- Metabolism Tracking : Researchers utilize this compound to monitor how the drug is processed in the body, identifying metabolic pathways and potential interactions with other substances.
- Bioavailability Assessment : By using stable isotopes, scientists can determine the bioavailability of Ketorolac in various formulations, aiding in the development of more effective delivery systems.
Cancer Research
Recent studies have highlighted the potential of Ketorolac and its derivatives in oncology. Specifically, this compound has been investigated for its effects on cancer cell signaling pathways.
Case Study Insights:
- Inhibition of Tumor Growth : Research indicates that Ketorolac can inhibit Rac-1 and Cdc42 signaling pathways, which are crucial for cell proliferation and metastasis in renal cell carcinoma (RCC). In xenograft models, Ketorolac demonstrated significant tumor growth inhibition when administered alone or in combination with other therapies .
- Mechanism of Action : The compound acts as a Par-4 secretagogue, leading to modulation of tumor suppressor pathways. This mechanism has been shown to enhance apoptosis in cancer cells, providing a dual role as both an anti-inflammatory agent and a potential anticancer therapy .
Data Table: Summary of Research Findings
Implications for Drug Development
The unique properties of this compound facilitate its use in drug development processes. Its ability to serve as a tracer in metabolic studies allows for more accurate predictions about how new formulations will behave in clinical settings.
Future Directions:
- Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to evaluate the efficacy and safety of this compound in cancer treatment.
- Combination Therapies : Exploring its use alongside existing cancer therapies could lead to improved treatment outcomes for patients with resistant forms of cancer.
Mechanism of Action
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.
Comparison with Similar Compounds
- rac 1-Hydroxy Ketorolac Methyl Ester
- Ketorolac
- 4-Hydroxy Ketorolac
- 1-Keto Ketorolac
- rac Ketorolac-d4
- Ketorolac-d5
Uniqueness: rac 1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements in research applications. This makes it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways.
Properties
CAS No. |
1794752-29-6 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
288.317 |
IUPAC Name |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
InChI Key |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Synonyms |
5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3; Ketorolac Impurity G-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.